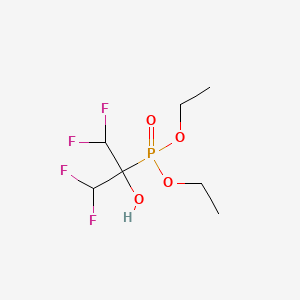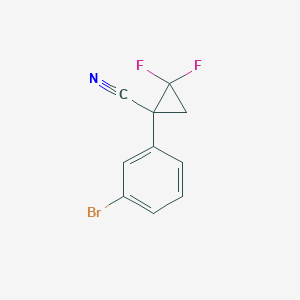
1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a difluorocyclopropane moiety, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 3-bromo-benzyl bromide with difluorocarbene generated in situ from a difluoromethylene precursor under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the difluorocyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride. Oxidation reactions can convert the phenyl ring to phenol derivatives.
Cycloaddition Reactions: The difluorocyclopropane moiety can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous conditions.
Major Products:
- Substituted phenyl derivatives.
- Amines from nitrile reduction.
- Cycloaddition products with expanded ring systems.
Applications De Recherche Scientifique
1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile involves its interaction with specific molecular targets. The difluorocyclopropane moiety can act as a reactive intermediate, participating in various biochemical pathways. The bromine atom and nitrile group contribute to the compound’s reactivity and binding affinity to target proteins and enzymes.
Comparaison Avec Des Composés Similaires
- 1-(4-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile
- 1-(3-Chloro-phenyl)-2,2-difluoro-cyclopropanecarbonitrile
- 1-(3-Bromo-phenyl)-3-(4-chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine
Uniqueness: 1-(3-Bromo-phenyl)-2,2-difluoro-cyclopropanecarbonitrile is unique due to the combination of its bromine-substituted phenyl ring and difluorocyclopropane moiety. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
908333-94-8 |
|---|---|
Formule moléculaire |
C10H6BrF2N |
Poids moléculaire |
258.06 g/mol |
Nom IUPAC |
1-(3-bromophenyl)-2,2-difluorocyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H6BrF2N/c11-8-3-1-2-7(4-8)9(6-14)5-10(9,12)13/h1-4H,5H2 |
Clé InChI |
LJFHIXQBKUXFFP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(F)F)(C#N)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzyloxy)-4'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12844733.png)

![rel-(1aR,2S,3R,11cS)-1a,2,3,11c-Tetrahydrotetrapheno[1,2-b]oxirene-2,3-diol](/img/structure/B12844736.png)
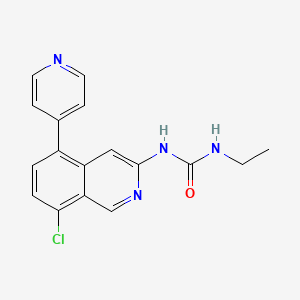

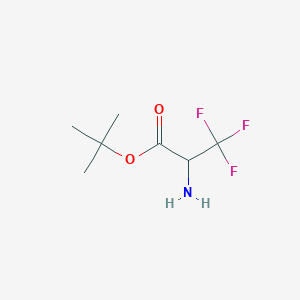
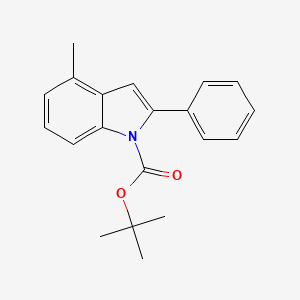
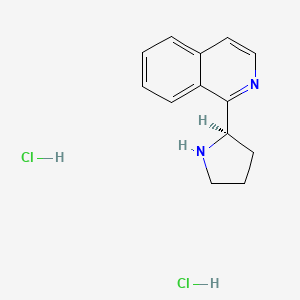
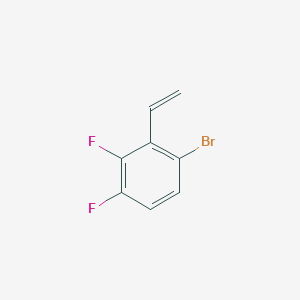
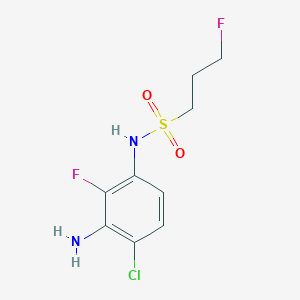
![2-[2-{2-(Dimethylamino)-3-[2-(1,3,3-Trimethyl-1,3-Dihydro-2H-Indol-2-Ylidene)Ethylidene]-1-Cyclohexen-1-Yl}Vinyl]-1,3,3-Trimethyl-3H-Indolium Tetrafluoroborate](/img/structure/B12844783.png)

